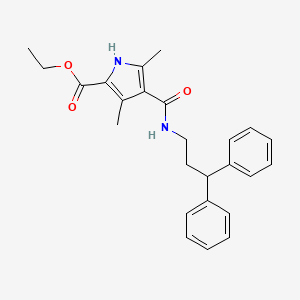

ethyl 4-(3,3-diphenylpropylcarbamoyl)-3,5-dimethyl-1H-pyrrole-2-carboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound “ethyl 4-(3,3-diphenylpropylcarbamoyl)-3,5-dimethyl-1H-pyrrole-2-carboxylate” is a complex organic molecule. It contains a pyrrole ring, which is a five-membered aromatic ring with one nitrogen atom . The molecule also contains a carbamoyl group (NHCOO) and a diphenylpropyl group, which consists of a three-carbon chain attached to two phenyl rings .

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the pyrrole ring, the carbamoyl group, and the diphenylpropyl group . The exact structure would depend on the positions of these groups in the molecule.

Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the pyrrole ring, which is an aromatic system and can participate in electrophilic aromatic substitution reactions . The carbamoyl group could also be involved in reactions, particularly if conditions for hydrolysis are met .

Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. For example, the presence of the pyrrole ring could contribute to its aromaticity and potentially its color . The carbamoyl group could influence its polarity and solubility .

Aplicaciones Científicas De Investigación

Applications in Food and Beverage Safety

- Ethyl Carbamate in Foods and Beverages : Research on ethyl carbamate, a compound related to ethyl 4-(3,3-diphenylpropylcarbamoyl)-3,5-dimethyl-1H-pyrrole-2-carboxylate, has been extensive due to its presence in fermented foods and beverages and its classification as a probable human carcinogen. Efforts to understand its formation, occurrence, and strategies for reduction are critical for food safety and public health. Techniques for detection and prevention methods in food production have been explored to minimize ethyl carbamate levels (Weber & Sharypov, 2009).

Enhancing Thermoelectric Performance

- Thermoelectric Materials : The modification and application of conducting polymers, such as PEDOT:PSS, for enhancing thermoelectric performance have been investigated. Research focuses on treatment methods that improve the electrical conductivity and thermoelectric properties of materials, which are crucial for energy conversion and electronic applications. The insights from these studies could be relevant for similar enhancements in related compounds (Zhengyou Zhu et al., 2017).

Applications in Drug Delivery and Bioconjugation

- Conducting Polymers in Biomedical Applications : The use of conducting polymers like PEDOT and its derivatives in biomedical applications, such as wound care and skin tissue engineering, has shown promise due to their electrical conductivity and potential for controlled drug delivery. These polymers facilitate the application of electrical stimulation for accelerated wound healing and enhanced antibacterial activity (Talikowska et al., 2019).

Overcoming PEG Immunogenicity

- PEG Alternatives in Drug Delivery : The need for alternatives to poly(ethylene glycol) (PEG) due to its immunogenicity in drug delivery systems highlights the importance of developing new polymers with improved biocompatibility and reduced immune responses. This area of research is vital for the future of bioconjugation and nanomedicine, suggesting potential applications for ethyl 4-(3,3-diphenylpropylcarbamoyl)-3,5-dimethyl-1H-pyrrole-2-carboxylate in creating safer and more effective drug delivery systems (Thai Thanh Hoang Thi et al., 2020).

Direcciones Futuras

Mecanismo De Acción

Target of Action

Compounds with similar structures, such as 1,4-dihydropyridine (1,4-dhp), have diverse pharmaceutical applications .

Mode of Action

It’s worth noting that compounds with similar structures, such as 1,4-dhp, have been used in various therapeutic applications, including calcium channel blocking, anti-oxidative, anticancer, anti-inflammatory, anti-microbial, anti-hypertensive, anti-diabetic, anticoagulants, anti-cholinesterase, and neuro-protective activities .

Propiedades

IUPAC Name |

ethyl 4-(3,3-diphenylpropylcarbamoyl)-3,5-dimethyl-1H-pyrrole-2-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H28N2O3/c1-4-30-25(29)23-17(2)22(18(3)27-23)24(28)26-16-15-21(19-11-7-5-8-12-19)20-13-9-6-10-14-20/h5-14,21,27H,4,15-16H2,1-3H3,(H,26,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IKUOEJVFMZUPLU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C(=C(N1)C)C(=O)NCCC(C2=CC=CC=C2)C3=CC=CC=C3)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H28N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

404.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

ethyl 4-(3,3-diphenylpropylcarbamoyl)-3,5-dimethyl-1H-pyrrole-2-carboxylate | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)(2,2-dioxido-2-thia-5-azabicyclo[2.2.1]heptan-5-yl)methanone](/img/structure/B2457975.png)

![1-[(2,6-Dichlorophenyl)methyl]-3-(trifluoromethyl)pyrazole-4-carboxylic acid](/img/structure/B2457976.png)

![N-[4-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)phenyl]-2,5-dimethylbenzene-1-sulfonamide](/img/structure/B2457977.png)

![[1-(Oxolan-3-yl)piperidin-4-yl]methanamine](/img/structure/B2457980.png)

![2-((2-(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethyl)thio)-3-phenyl-6,7,8,9-tetrahydro-3H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-4(5H)-one](/img/structure/B2457982.png)

![5-bromo-1H-pyrrolo[2,3-b]pyridine-3-sulfonyl chloride](/img/structure/B2457984.png)

![1-Cyclopentyl-3-[[4-(furan-3-yl)thiophen-2-yl]methyl]urea](/img/structure/B2457986.png)

![[4-Oxo-6-(pyrimidin-2-ylsulfanylmethyl)pyran-3-yl] 2,5-dichlorobenzoate](/img/structure/B2457991.png)

![1-[(4-Chlorophenyl)sulfonyl]acetone, oxime](/img/structure/B2457994.png)

![N'-[2-(1H-pyrrol-1-yl)benzoyl]-2-thiophenecarbohydrazide](/img/structure/B2457996.png)